molecular formula C15H14Cl3NO B13496895 1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride

1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride

Cat. No.: B13496895
M. Wt: 330.6 g/mol
InChI Key: ANDPRDRACMLIGC-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group and a dihydrobenzofuran moiety, linked through a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms, often using chlorinating agents such as thionyl chloride or sulfuryl chloride.

    Formation of the Methanamine Linkage: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride
  • 1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride

Uniqueness

1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride is unique due to the specific positioning of the dichlorophenyl and dihydrobenzofuran groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H14Cl3NO

Molecular Weight

330.6 g/mol

IUPAC Name

(2,5-dichlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C15H13Cl2NO.ClH/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14;/h1-4,7-8,15H,5-6,18H2;1H

InChI Key

ANDPRDRACMLIGC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C3=C(C=CC(=C3)Cl)Cl)N.Cl

Origin of Product

United States

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